molecular formula C18H16BrN5OS B3439984 N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3439984
M. Wt: 430.3 g/mol
InChI Key: ATFYCSZULDPJLJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at the 4th position, a pyridin-3-yl group at the 5th position, and a sulfanyl-linked acetamide moiety bearing a 3-bromophenyl substituent. The molecular formula is C₂₁H₁₈BrN₅OS, with a monoisotopic mass of 479.0415 g/mol.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5OS/c1-2-9-24-17(13-5-4-8-20-11-13)22-23-18(24)26-12-16(25)21-15-7-3-6-14(19)10-15/h2-8,10-11H,1,9,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYCSZULDPJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction using thiols or disulfides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its complex structure and functional groups.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response by binding to key proteins and altering their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

The allyl group (prop-2-en-1-yl) at the 4th position distinguishes the target compound from analogs with bulkier or less reactive substituents:

  • 4-Bromophenyl substitution (e.g., 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, C₂₁H₁₅BrFN₅OS ): Bromine’s electron-withdrawing nature enhances stability but may reduce metabolic clearance compared to the allyl group .
  • Ethyl substitution (e.g., N-(3-bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide): The ethyl group offers intermediate lipophilicity, balancing solubility and bioavailability .

Pyridine Ring Positional Isomerism

The pyridin-3-yl group in the target compound contrasts with analogs featuring pyridin-4-yl or pyridin-2-yl substitutions:

  • Pyridin-4-yl derivatives (e.g., compounds in ): The para-positioned nitrogen facilitates stronger hydrogen bonding with biological targets, enhancing antimicrobial and anti-inflammatory activities .
  • Pyridin-2-yl derivatives (e.g., N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide): Ortho-substitution may sterically hinder interactions with enzymes or receptors, reducing efficacy .

Acetamide Substituent Modifications

The 3-bromophenyl group on the acetamide moiety is compared to:

  • 3-Methylphenyl (): Methyl groups improve metabolic stability but lack the electron-withdrawing effects of bromine, which may diminish target binding .
  • 2-Fluorophenyl (): Fluorine’s electronegativity enhances bioavailability but reduces steric bulk compared to bromine, altering interaction profiles .

Comparative Data Table

Compound ID Triazole Substituent Pyridine Position Acetamide Substituent Key Biological Activity Reference
Target Compound Prop-2-en-1-yl 3-yl 3-Bromophenyl N/A (Inferred from analogs) -
4-Methylphenyl 4-yl 3-Bromophenyl N/A
4-Bromophenyl 3-yl 3-Bromophenyl N/A
(KA3, KA7) Varied 4-yl 4-Chlorophenyl Antimicrobial (MIC: 12.5 µg/mL)
4-Bromophenyl 3-yl 2-Fluorophenyl N/A
Amino 4-yl 3-Bromophenyl Antioxidant (IC₅₀: 20 µM)

Biological Activity

Overview

N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features, including a bromophenyl group, a triazole ring, and a pyridine moiety. These components contribute to its potential biological activities, which are currently under investigation for various pharmacological applications, particularly in antimicrobial and anticancer domains.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Bromophenyl Group : Accomplished via halogenation using bromine or N-bromosuccinimide (NBS).
  • Attachment of the Pyridine Moiety : This is done through coupling reactions like Suzuki or Heck coupling.
  • Formation of the Sulfanyl Linkage : Utilizes thiolation reactions with thiols or disulfides under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains and fungal pathogens. The compound's mechanism may involve the inhibition of specific enzymes critical for microbial growth and survival.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity ObservedReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant
Methicillin-resistant S. aureus (MRSA)High

Anticancer Potential

The compound is also being explored for its anticancer properties. Its structural features may allow it to interact with cellular pathways involved in cancer cell proliferation and apoptosis. The bromine atom in the structure enhances reactivity, potentially leading to stronger interactions with biological targets.

Mechanism of Action:
The proposed mechanism involves:

  • Inhibition of Kinases and Proteases : By targeting these enzymes, the compound may disrupt signaling pathways essential for cancer cell growth.
  • Modulation of Apoptosis : Interactions with proteins involved in apoptotic pathways could lead to increased cancer cell death.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study highlighted that derivatives with similar triazole structures exhibited significant antibacterial activity against drug-resistant strains of bacteria such as MRSA and E. faecium .
  • Antifungal Activity Assessment :
    • Another research effort found that triazole-based compounds showed favorable antifungal activity against various Candida species, suggesting a potential therapeutic role in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step pathways, typically starting with the formation of the triazole core. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol, 80–100°C) to form the triazole ring .
  • Sulfanyl Acetamide Coupling : Thiolation of the triazole intermediate using mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product. Optimal yields (>70%) require precise control of temperature, solvent polarity, and reaction time .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify protons on the pyridinyl (δ 8.1–8.5 ppm), propenyl (δ 5.1–5.8 ppm), and bromophenyl (δ 7.3–7.6 ppm) groups. The sulfanyl-acetamide moiety shows characteristic peaks at δ 3.8–4.2 ppm (CH₂-S) and δ 10.2 ppm (amide NH) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 485.3) and fragmentation patterns (e.g., loss of Br⁻ or pyridinyl groups) .

Q. What functional groups contribute to its stability under varying pH and temperature conditions?

  • Answer :

  • Triazole Ring : Stable under acidic conditions due to aromaticity but prone to oxidation at high temperatures (>150°C) .
  • Sulfanyl Group : Susceptible to oxidation (e.g., to sulfoxide) in alkaline media; stability is maintained in inert atmospheres (N₂) .
  • Amide Bond : Hydrolysis risk at extreme pH (pH <2 or >12) requires buffered solutions during biological assays .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole sulfur and pyridinyl nitrogen are key reactive centers .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using software like AutoDock Vina. The propenyl group may enhance hydrophobic interactions in enzyme pockets .

Q. What experimental strategies resolve contradictions in biological activity data across similar triazole derivatives?

  • Answer :

  • Dose-Response Curves : Compare IC₅₀ values for antimicrobial or anticancer activity under standardized assays (e.g., MIC for bacteria, MTT for cancer cells) .
  • Structural Analog Analysis : Replace the bromophenyl group with chloro/fluoro variants to isolate electronic effects on bioactivity .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity discrepancies .

Q. How does X-ray crystallography validate the compound’s 3D conformation, and what challenges arise during refinement?

  • Answer :

  • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles (e.g., S–C bond: ~1.81 Å; triazole ring planarity) .
  • Refinement (SHELXL) : Address disorder in the propenyl group using PART instructions. Residual density peaks (>0.5 eÅ⁻³) may require Twinning or ISOR restraints .

Q. What mechanistic insights explain the compound’s inhibition of microbial enzymes (e.g., CYP450)?

  • Answer :

  • Competitive Binding : The pyridinyl nitrogen coordinates with heme iron in CYP450, blocking substrate access. Kinetic assays (Lineweaver-Burk plots) confirm non-competitive inhibition .
  • Thiol Reactivity : The sulfanyl group forms disulfide bonds with cysteine residues in enzyme active sites, confirmed via Ellman’s assay .

Q. How can regioselectivity issues in triazole substitution be mitigated during synthesis?

  • Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) with Boc or TMSCl to direct substitution to the triazole ring .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 20 min) compared to conventional reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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